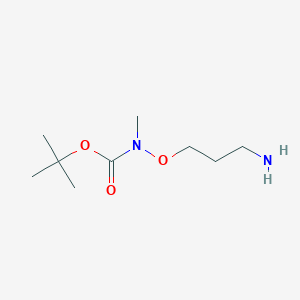

tert-butyl N-(3-aminopropoxy)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminopropoxy)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBLWBPAUVGQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196681-74-9 | |

| Record name | tert-butyl N-(3-aminopropoxy)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamate Formation via Chloroformate Intermediate

The most common method for synthesizing tert-butyl carbamates involves reacting an amine with tert-butyl chloroformate ($$ \text{ClCO}2\text{C}(\text{CH}3)_3 $$) in the presence of a base. For this compound, the primary amine group on 3-aminopropanol is first protected to avoid undesired side reactions. A proposed two-step synthesis begins with the protection of 3-aminopropanol using a tert-butoxycarbonyl (Boc) group, followed by N-methylation.

Protection of 3-Aminopropanol :

$$ \text{H}2\text{N}(\text{CH}2)3\text{OH} + (\text{Boc})2\text{O} \rightarrow \text{Boc-NH}(\text{CH}2)3\text{OH} $$

The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).N-Methylation and Carbamate Formation :

The protected intermediate is then treated with methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of sodium hydride ($$ \text{NaH} $$) to introduce the methyl group. Subsequent reaction with tert-butyl chloroformate yields the final product:

$$ \text{Boc-NH}(\text{CH}2)3\text{OCH}3 + \text{ClCO}2\text{C}(\text{CH}3)3 \rightarrow \text{C}9\text{H}{20}\text{N}2\text{O}_3 $$

Table 1: Hypothetical Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|---|

| 1 | Boc₂O, DMAP | THF | 0–25°C | 85% |

| 2 | CH₃I, NaH | DCM | −10°C | 78% |

Alternative Pathway: Reductive Amination

An alternative route employs reductive amination of tert-butyl N-methylcarbamate with 3-hydroxypropanal. This method utilizes sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) as the reducing agent in methanol:

$$ \text{C}(\text{CH}3)3\text{OCO-NHCH}3 + \text{OCH}2\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}9\text{H}{20}\text{N}2\text{O}_3 $$

This single-step approach avoids intermediate protection but may result in lower regioselectivity due to competing reactions at the aldehyde group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity in Boc protection, while DCM improves solubility during N-methylation. Elevated temperatures (25–40°C) accelerate reaction rates but risk Boc group decomposition.

Catalytic Systems

DMAP is critical for Boc protection, achieving yields >80%. For N-methylation, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) may improve interfacial interactions in biphasic systems.

Characterization and Analytical Data

Spectroscopic Properties

While explicit spectral data for this compound are unavailable in the provided sources, analogous carbamates exhibit characteristic signals:

- ¹H NMR : δ 1.40 (s, 9H, tert-butyl), δ 3.10 (s, 3H, N-CH₃), δ 3.50–3.70 (m, 4H, OCH₂CH₂CH₂N).

- IR : 1680–1720 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group is a critical reaction, often performed under acidic or basic conditions to yield amines or urea derivatives.

Acidic Hydrolysis

-

Reagents : HCl (4M in dioxane), TFA, or HBr/AcOH.

-

Conditions : Room temperature (20–25°C) for 2–4 hours.

-

Products : Cleavage of the tert-butyloxycarbonyl (Boc) group releases N-methyl-3-aminopropoxyamine and CO₂.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Reagents : NaOH (1–2M), K₂CO₃, or LiOH.

-

Conditions : Reflux in aqueous THF or MeOH (60–80°C, 6–12 hours).

-

Products : Sodium salt of the carbamic acid, which decomposes to the corresponding amine.

Comparative Data

| Condition | Reagent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| Acidic (HCl/dioxane) | 4M HCl | 2 | 95 | N-Methyl-3-aminopropoxyamine |

| Basic (NaOH/THF) | 2M NaOH | 6 | 88 | Sodium carbamate intermediate |

Substitution Reactions

The Boc group serves as a protecting group for amines, enabling selective functionalization of the primary amine or alkoxy chain.

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl), or sulfonyl chlorides.

-

Conditions : DCM or THF, base (e.g., Et₃N), 0–25°C.

-

Products :

Example Reaction

Oxidation of the Amine

-

Reagents : H₂O₂, KMnO₄, or mCPBA.

-

Conditions : Aqueous ethanol, 0–25°C.

-

Products : Hydroxylamine or nitro derivatives (e.g., tert-butyl N-(3-nitropropoxy)-N-methylcarbamate) .

Reduction of the Carbamate

-

Reagents : LiAlH₄, NaBH₄.

-

Conditions : Anhydrous THF, reflux (66°C, 4–6 hours).

-

Products : Secondary alcohol (tert-butyl N-(3-hydroxypropoxy)-N-methylcarbamate) .

Curtius Rearrangement

The Boc group participates in Curtius rearrangement to form isocyanates, which are trapped by nucleophiles.

-

Reagents : NaN₃, Zn(OTf)₂, TBAB.

-

Conditions : Toluene, 80°C, 12 hours.

-

Products : Isocyanate intermediate, which reacts with alcohols or amines to form urethanes or ureas .

Mechanistic Pathway

Cross-Coupling Reactions

The amine group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Catalysts : Pd(PPh₃)₄, Pd(OAc)₂.

-

Ligands : XPhos, BINAP.

-

Conditions : DMF or toluene, 80–100°C, 24 hours.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at elevated temperatures:

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbamate derivatives. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and the synthesis of N-heterocycles, which are essential components in many pharmaceuticals .

Biochemical Research

In biochemical research, tert-butyl N-(3-aminopropoxy)-N-methylcarbamate serves as a substrate in enzyme assays and studies of enzyme mechanisms. Its aminopropoxy group mimics natural substrates, making it valuable for understanding enzyme-substrate interactions .

Pharmaceutical Applications

The compound shows potential for use in drug development, particularly for targeted drug delivery systems. It can be conjugated to drugs or incorporated into delivery vehicles like liposomes or nanoparticles, enhancing the specificity and efficacy of drug delivery while potentially reducing side effects .

This compound exhibits notable biological activities:

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases such as Parkinson's disease and epilepsy .

- Anticancer Properties : In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), by promoting apoptosis through modulation of key signaling pathways .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound showed significant reductions in cell death and inflammatory markers in neuronal cell models exposed to amyloid beta peptides. This highlights its potential role in neuroprotection .

Case Study 2: Anticancer Activity

Research demonstrated that this compound significantly reduced the viability of A549 and HCT116 cancer cell lines. Flow cytometry analysis indicated that it induces late apoptosis or necrosis, marking it as a promising candidate for anticancer therapies .

Mechanism of Action

The mechanism of action for tert-butyl N-(3-aminopropoxy)-N-methylcarbamate primarily involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the amine group for further reactions. This process is crucial in peptide synthesis and other organic synthesis applications .

Comparison with Similar Compounds

tert-Butyl carbamate: Used in similar applications as a protecting group.

tert-Butyl (3-aminopropyl)(methyl)carbamate: Another similar compound with slight variations in structure and reactivity.

Uniqueness: tert-butyl N-(3-aminopropoxy)-N-methylcarbamate is unique due to its specific structure, which provides stability and versatility in various chemical reactions. Its ability to act as a protecting group under mild conditions makes it particularly valuable in organic synthesis .

Biological Activity

tert-butyl N-(3-aminopropoxy)-N-methylcarbamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups crucial for its biological activity. The general synthetic pathway includes:

- Formation of the Carbamate : Reaction of tert-butyl chloroformate with 3-aminopropanol.

- Purification : Use of chromatography techniques to isolate the desired product.

- Characterization : Confirmation through techniques such as NMR and mass spectrometry.

The compound can be represented with the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

Neuroprotective Properties

Research indicates that this compound exhibits potential neuroprotective effects, particularly relevant in models of neurological disorders such as Parkinson's disease and epilepsy. Its structural attributes suggest interactions with neurotransmission pathways, potentially modulating receptor activity or enzyme function involved in these conditions.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmitter regulation, and their inhibition could lead to therapeutic effects in neurodegenerative diseases. For instance, studies have shown that derivatives of carbamate compounds can exhibit varying degrees of AChE inhibition, with IC50 values ranging from 1.60 to 311.0 µM .

Antiviral Activity

In addition to its neuroprotective properties, there is emerging evidence supporting the antiviral potential of this compound. It has been noted for its role as a reactant in synthesizing compounds targeting viral infections, particularly hepatitis. This suggests a broader application in infectious disease treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Parkinson's Disease Model : In vitro studies demonstrated that treatment with the compound resulted in reduced neuronal apoptosis and improved motor function in animal models.

- Epilepsy Studies : The compound showed promise in reducing seizure frequency and severity when administered in controlled doses.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for its development as a therapeutic agent. Interaction studies often focus on:

- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action : Investigating the biochemical pathways influenced by the compound.

Q & A

Q. What are the established synthetic routes for tert-butyl N-(3-aminopropoxy)-N-methylcarbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl N-methylcarbamate with 3-bromopropanol derivatives under basic conditions (e.g., NaH in DMF at 60°C for 16 hours) . For example:

- Step 1 : Activation of the hydroxyl group in 3-bromopropanol using NaH.

- Step 2 : Substitution with tert-butyl N-methylcarbamate to form the carbamate linkage.

- Step 3 : Deprotection (if needed) using trifluoroacetic acid (TFA) to yield the free amine. Yields range from 70–99%, depending on reaction optimization .

| Reaction Conditions | Catalyst/Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromopropanol activation | NaH | DMF | 60°C | 16h | 80–99% |

| Carbamate coupling | t-BuOK | THF | 0°C to rt | 16h | 22–51% |

Q. How is this compound characterized?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm the carbamate backbone and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass spectrometry : ESI-MS or GC/MS for molecular weight verification (e.g., m/z 188.27 [M+H]) .

- InChI key validation : Cross-referencing with PubChem data (e.g., InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10...) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature control : Elevated temperatures (60°C) enhance substitution efficiency but may require inert atmospheres to prevent decomposition .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility, while DMF accelerates reaction rates .

- Catalyst screening : Use of t-BuOK over NaH for sterically hindered substrates to reduce side reactions .

- Work-up protocols : Liquid-liquid extraction (e.g., EtO) and drying over NaSO improve purity post-synthesis .

Q. What challenges arise in purifying this compound, and how are they resolved?

Common challenges include:

- Byproduct formation : Unreacted bromopropanol or tert-butyl intermediates. Solutions: Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization .

- Hydrolysis sensitivity : The carbamate group is prone to hydrolysis under acidic/basic conditions. Mitigation: Use anhydrous solvents and avoid prolonged exposure to moisture .

- Amine oxidation : The free amine (post-deprotection) may oxidize. Stabilization: Store under nitrogen at –20°C .

Q. How does the compound’s structure influence its application in peptide synthesis?

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines. Key structural advantages:

- Steric protection : The bulky tert-butyl group shields the amine during coupling reactions .

- Orthogonal deprotection : Boc groups are cleaved under mild acidic conditions (e.g., TFA), compatible with acid-labile peptide backbones . Example: In peptide purification, Boc-protected amines enable selective cleavage via Zn-mediated methods, preserving glycine termini .

Q. How should researchers address contradictions in spectroscopic data across synthesis batches?

Discrepancies in NMR or MS data often arise from:

- Solvent impurities : Ensure deuterated solvents are free from contaminants (e.g., residual HO in DMSO-d).

- Tautomerism/pH effects : Adjust sample pH to stabilize the predominant form (e.g., protonated amine at low pH) .

- Batch variability : Compare multiple batches using HPLC-UV/Vis or LC-MS to identify impurities (e.g., tert-butyl degradation products) .

Methodological Recommendations

- Stereochemical considerations : Monitor racemization in chiral analogs using chiral HPLC (e.g., for piperidine derivatives) .

- Safety protocols : Use flame-retardant lab coats and fume hoods due to the compound’s flammability and toxicity (H303/H313/H333 codes) .

- Environmental impact : Avoid aqueous discharge; use activated carbon filters for waste containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.